N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide
Description
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c28-21-13-19(15-27(21)14-16-4-2-1-3-5-16)23(30)26-11-10-25-22(29)18-6-7-20-17(12-18)8-9-24-20/h1-9,12,19,24H,10-11,13-15H2,(H,25,29)(H,26,30) |
InChI Key |
UPHZSGJSOJJEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl-substituted pyrrolidinone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine (TEA)
Major Products
Oxidation: Oxindole derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
The biological activity of this compound has been a focal point of research, particularly concerning its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. In vitro studies have shown that N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. Comparative studies have shown that modifications to the structure can enhance or diminish anticancer efficacy, highlighting the importance of structural optimization in drug design .
Antimicrobial Activity
This compound also demonstrates potential antimicrobial properties against multidrug-resistant strains of bacteria. Research has revealed that certain derivatives exhibit selective activity against pathogens such as Staphylococcus aureus, indicating its applicability in treating infections caused by resistant bacterial strains .
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through:
Binding to Receptors: Interacting with G-protein coupled receptors (GPCRs) and other membrane-bound receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction Modulation: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Biological Activity
N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that integrates an indole moiety and a pyrrolidine ring. This combination is known to enhance its pharmacological profile, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1071915-42-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. The presence of both the indole and pyrrolidine components allows for diverse interactions, potentially leading to multiple mechanisms of action:
- Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways. For instance, it significantly increases the levels of active caspase-3, suggesting its role in promoting programmed cell death .
- Inhibition of Key Enzymes : The compound has demonstrated inhibitory effects on several critical enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). In vitro assays revealed IC50 values ranging from 89 to 137 nM for EGFR inhibition, indicating potent activity comparable to established inhibitors like erlotinib .
- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. In a comparative study, it was found to suppress tumor growth effectively in vivo, showcasing its potential as an anticancer agent .
Study 1: Anticancer Efficacy
In a recent study assessing the anticancer properties of this compound, researchers evaluated its effects on A549 cells using an MTT assay. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's dual functionality from the indole and pyrrolidine components contributes to its efficacy against lung cancer cells .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of the compound. It was tested against various kinases involved in cancer signaling pathways. The findings showed that it effectively inhibited CDK2 and EGFR with IC50 values indicating high potency. This inhibition leads to reduced proliferation rates in treated cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds was conducted:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-{[(1-benzylpyrrolidin)]}) | Lacks indole moiety | Limited anticancer properties |
| 5-Oxopyrrolidine Derivatives | Similar pyrrolidine structure | Notable anticancer effects |
| Indole Derivatives | Contains an indole core | Varied biological activity |
This comparison highlights that while other compounds may share structural similarities, the unique combination of both indole and pyrrolidine in this compound enhances its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
